molecular formula C25H18Cl3N3O3 B8511984 CB1 inverse agonist 1

CB1 inverse agonist 1

Cat. No.: B8511984
M. Wt: 514.8 g/mol
InChI Key: VHSIAYLBCLUAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRL-650 involves the functionalization of 1,8-naphthyridinones. The detailed synthetic route includes multiple steps of organic reactions, such as nucleophilic substitution, cyclization, and functional group modifications .

Industrial Production Methods: Industrial production of MRL-650 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: MRL-650 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

MRL-650 has a wide range of scientific research applications:

Mechanism of Action

MRL-650 exerts its effects by acting as an inverse agonist at the CB1 receptor. This means it binds to the receptor and induces a pharmacological response opposite to that of an agonist. The compound decreases the activity of the CB1 receptor, leading to reduced appetite and other physiological effects. The molecular targets include the CB1 receptors located in the brain and peripheral tissues .

Comparison with Similar Compounds

Uniqueness of MRL-650: MRL-650 is unique due to its high potency and selectivity for the CB1 receptor. Its IC50 value for CB1 is significantly lower than that for CB2, making it highly specific. Additionally, its oral activity and favorable pharmacokinetic profile make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C25H18Cl3N3O3

Molecular Weight

514.8 g/mol

IUPAC Name

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide

InChI

InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33)

InChI Key

VHSIAYLBCLUAFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C

Origin of Product

United States

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